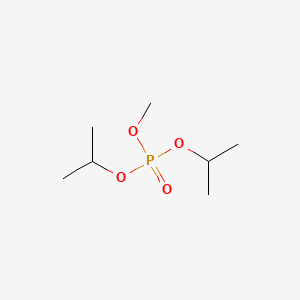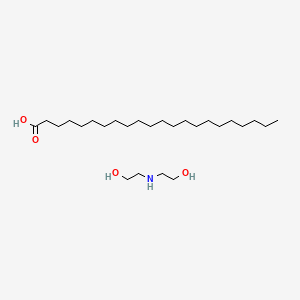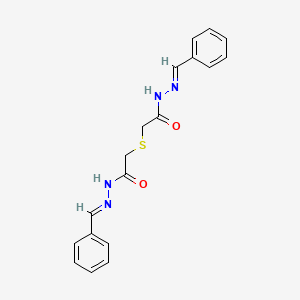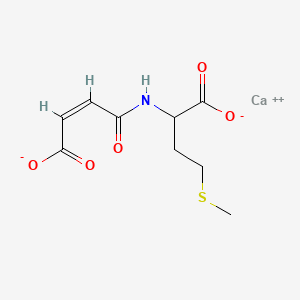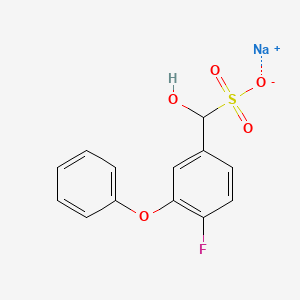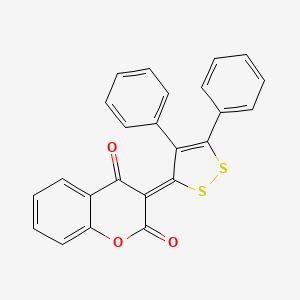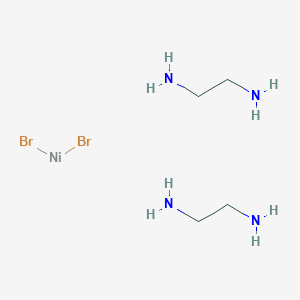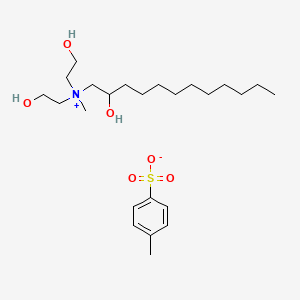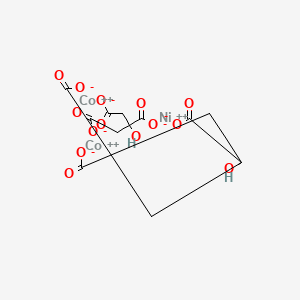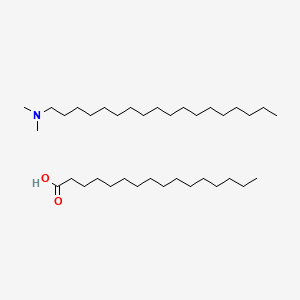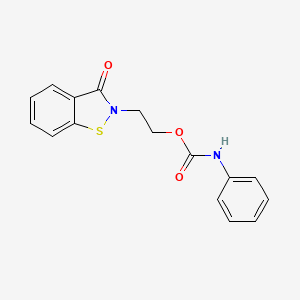
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol est un composé chimique de formule moléculaire C13H17NO.ClH. Il s’agit d’un dérivé de la pyridine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol implique généralement la réaction de la 4-phényl-2H-pyridine avec l’éthanol dans des conditions spécifiques. La réaction est souvent catalysée par des acides ou des bases pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température et le solvant, jouent un rôle crucial dans la détermination du rendement et de la pureté du produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production du chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une rentabilité. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Il est utilisé dans le développement de composés pharmaceutiques en raison de son activité biologique potentielle.
Synthèse organique : Le composé sert d’intermédiaire dans la synthèse de diverses molécules organiques.
Études biologiques : Il est utilisé dans la recherche pour étudier ses effets sur les systèmes biologiques et ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential therapeutic applications.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets physiologiques. Les voies et les cibles exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
3,6-Dihydro-4-phényl-1(2H)-pyridineéthanol : Un composé similaire présentant de légères différences structurelles.
1,2,3,6-Tétrahydropyridine : Un autre composé apparenté avec des groupes fonctionnels différents
Unicité
Le chlorhydrate de 3,6-dihydro-4-phényl-2H-pyridine-1-éthanol est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
4976-11-8 |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-6,15H,7-11H2;1H |
Clé InChI |
UIAMHLBIOCQYBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



